molecular formula C23H31ClN6O2 B2911351 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898463-09-7

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2911351
CAS No.: 898463-09-7
M. Wt: 458.99
InChI Key: MDGXLIUOCZOHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is commonly used in scientific research to study the role of dopamine in various physiological and neurological processes.

Scientific Research Applications

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione 23390 is primarily used in scientific research to study the role of dopamine in various physiological and neurological processes. It has been used to investigate the effects of dopamine on learning and memory, drug addiction, and psychiatric disorders such as schizophrenia and depression. This compound 23390 has also been used to study the role of dopamine in the regulation of blood pressure, heart rate, and renal function.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione 23390 in lab experiments is that it is a highly selective dopamine D1 receptor antagonist. This means that it can be used to study the specific effects of dopamine on the D1 receptor without affecting other dopamine receptors. However, one limitation of using this compound 23390 is that it has a relatively short half-life, which means that it may need to be administered multiple times during an experiment to maintain its effects.

Future Directions

There are several future directions for research on 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione 23390. One direction is to investigate the effects of this compound 23390 on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Another direction is to investigate the effects of this compound 23390 on different brain regions, such as the amygdala and hippocampus. Finally, future research could investigate the potential therapeutic uses of this compound 23390 for various neurological and psychiatric disorders.

Synthesis Methods

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione 23390 can be synthesized through a multi-step process. The first step involves the reaction of 3-chlorobenzylamine with piperazine to form 4-(3-chlorobenzyl)piperazine. This intermediate is then reacted with 7-hexyl-3-methylxanthine to form this compound 23390. The final product is purified through recrystallization.

Properties

IUPAC Name

8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN6O2/c1-3-4-5-6-10-30-19-20(27(2)23(32)26-21(19)31)25-22(30)29-13-11-28(12-14-29)16-17-8-7-9-18(24)15-17/h7-9,15H,3-6,10-14,16H2,1-2H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGXLIUOCZOHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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